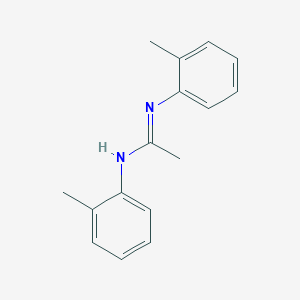
N,N'-bis(2-methylphenyl)ethanimidamide
Cat. No. B8573461
M. Wt: 238.33 g/mol
InChI Key: NLJBTNGUZPDXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05552443
Procedure details


According to literature ((Taylor, E. C. et al., J. Org. Chem. 28:1108 (1963)), a solution of o-toluidine (4.28 g, 40.0 mmol) and triethyl orthoacetate (3.24 g, 290 mmol) in acetic acid (1 ml) was heated to reflux for 2 h. Volatile compounds were distilled off (120°-140°, 20 mm) and the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml). Two fold recrystallization from hexane-5% toluene gave white but still impure amidine (1.85 g, 38%); Mp 65°-68° (Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°). On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75). Intermediate fractions contained colorless N-tolyl acetimidate. Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1. This compound was further purified by chromatography with THF-hexanes 1:1 then 1:0 and filtration of the eluents through celite for the removal of turbid matter. The addition of HCl gas saturated ether (5 ml) to a solution of the amidine (313 mg, 1.31 mmol) in ether (10 ml) gave the new hygroscopic, hydrochloride of the title compound (318 mg, 88%), Mp 237°-239°.



[Compound]
Name
amidine
Quantity
1.85 g
Type
reactant
Reaction Step Two


[Compound]
Name
amidine
Quantity
313 mg
Type
reactant
Reaction Step Three


Name

Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C(O[CH2:18][CH3:19])(OCC)(OCC)C.[ClH:20].[C:21](O)(=O)[CH3:22]>CCOCC>[ClH:20].[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:2](=[N:1][C:22]1[CH:21]=[CH:8][CH:3]=[CH:4][C:18]=1[CH3:19])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC=CC1)C
|
|
Name
|
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
amidine
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 h
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Volatile compounds were distilled off (120°-140°, 20 mm)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solid residue was extracted with ether (total of 50 ml) in presence of 1N solution of Na2CO3 in water (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two fold recrystallization from hexane-5% toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave white
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Lit (Taylor et al., supra) 70°, Lit (Barluenga, J. et al., Perkin 1 2732 (1980) 134°-135°)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On chromatography with hexanes-ether 2:1 some unreacted o-toluidine was removed as the least polar fraction (TLC ether 0.75)
|
WASH
|
Type
|
WASH
|
|
Details
|
Almost pure amidine (TLC ether 0.46) was eluted with hexanes-ether 1:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was further purified by chromatography with THF-hexanes 1:1
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
1:0 and filtration of the eluents through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for the removal of turbid matter
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1)NC(C)=NC1=C(C=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 318 mg | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
